molecular formula C7H5BrO2 B048017 2-Bromobenzoic acid CAS No. 88-65-3

2-Bromobenzoic acid

Cat. No. B048017
Key on ui cas rn: 88-65-3
M. Wt: 201.02 g/mol
InChI Key: XRXMNWGCKISMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05177258

Procedure details

However, Busch et al. found that with aromatic compounds containing polar substituents, the selectivity to biphenyls was much lower. For example, p-bromophenol gave ca. 13.4% 4,4'-dihydroxybiphenyl, p-bromoanisole gave ca. 35% 4,4'-dimethoxybiphenyl, bromobenzoic acid gave 40% 4,4'-biphenyldicarboxylic acid and 3-bromobenzoic acid gave 56.5% 3,3'-biphenyldicarboxylic acid.
[Compound]
Name
aromatic compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
biphenyls
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([Br:8])[CH:2]=1.O[C:10]1C=CC(C2C=C[C:19]([OH:22])=CC=2)=CC=1.Br[C:24]1[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=1>>[CH3:10][O:7][C:6]1[CH:5]=[CH:4][C:3]([C:24]2[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=2)=[CH:2][CH:1]=1.[Br:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:1][C:2]=1[C:19]([OH:22])=[O:30]

Inputs

Step One
Name
aromatic compounds
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
biphenyls
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1O)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05177258

Procedure details

However, Busch et al. found that with aromatic compounds containing polar substituents, the selectivity to biphenyls was much lower. For example, p-bromophenol gave ca. 13.4% 4,4'-dihydroxybiphenyl, p-bromoanisole gave ca. 35% 4,4'-dimethoxybiphenyl, bromobenzoic acid gave 40% 4,4'-biphenyldicarboxylic acid and 3-bromobenzoic acid gave 56.5% 3,3'-biphenyldicarboxylic acid.
[Compound]
Name
aromatic compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
biphenyls
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([Br:8])[CH:2]=1.O[C:10]1C=CC(C2C=C[C:19]([OH:22])=CC=2)=CC=1.Br[C:24]1[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=1>>[CH3:10][O:7][C:6]1[CH:5]=[CH:4][C:3]([C:24]2[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=2)=[CH:2][CH:1]=1.[Br:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:1][C:2]=1[C:19]([OH:22])=[O:30]

Inputs

Step One
Name
aromatic compounds
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
biphenyls
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1O)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05177258

Procedure details

However, Busch et al. found that with aromatic compounds containing polar substituents, the selectivity to biphenyls was much lower. For example, p-bromophenol gave ca. 13.4% 4,4'-dihydroxybiphenyl, p-bromoanisole gave ca. 35% 4,4'-dimethoxybiphenyl, bromobenzoic acid gave 40% 4,4'-biphenyldicarboxylic acid and 3-bromobenzoic acid gave 56.5% 3,3'-biphenyldicarboxylic acid.
[Compound]
Name
aromatic compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
biphenyls
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([Br:8])[CH:2]=1.O[C:10]1C=CC(C2C=C[C:19]([OH:22])=CC=2)=CC=1.Br[C:24]1[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=1>>[CH3:10][O:7][C:6]1[CH:5]=[CH:4][C:3]([C:24]2[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=2)=[CH:2][CH:1]=1.[Br:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:1][C:2]=1[C:19]([OH:22])=[O:30]

Inputs

Step One
Name
aromatic compounds
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
biphenyls
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1O)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.